![molecular formula C7H9FN2O B1460454 2-Fluoro-3-propoxypyrazine CAS No. 2029467-94-3](/img/structure/B1460454.png)
2-Fluoro-3-propoxypyrazine
Overview
Description
Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
2-Fluoro-3-propoxypyrazine and its derivatives are primarily explored for their utility in medicinal chemistry, acting as building blocks for more complex molecules. The compound's fluorinated and propoxylated moieties make it a candidate for the synthesis of pharmacologically active agents. For instance, the synthesis of 3-amino-4-fluoropyrazoles highlights the interest in fluorinated pyrazoles due to their potential as functional groups in medicinal chemistry. These pyrazoles are synthesized through a process that involves monofluorination and condensation with hydrazines, underscoring the versatility of fluorinated pyrazine derivatives as precursors for further functionalization (Surmont et al., 2011).
Antiviral Research
In antiviral research, derivatives of 2-fluoro-3-propoxypyrazine, such as T-705 (Favipiravir), have demonstrated significant potential. Favipiravir shows broad-spectrum activity against RNA viruses, including influenza viruses, by inhibiting the RNA-dependent RNA polymerase. This mechanism of action is distinct from that of other antiviral agents, making favipiravir a valuable tool in the fight against viral infections. The compound's efficacy extends to resistant strains of influenza, offering a promising avenue for the development of new antiviral drugs (Furuta et al., 2013).
Material Science and Energetic Materials
Fluorinated pyrazines, including those related to 2-fluoro-3-propoxypyrazine, find applications in material science, particularly in the synthesis of energetic materials. For example, derivatives like 5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine have been synthesized and characterized for their potential as high-performance melt-cast energetic materials. These compounds exhibit properties such as high crystal density and thermal stability, making them candidates for applications in explosives and propellants (Ma et al., 2017).
Antibacterial and Anticancer Activity
The structural framework of 2-fluoro-3-propoxypyrazine derivatives also lends itself to the exploration of antibacterial and anticancer activities. These compounds can be engineered to target specific biological pathways, offering new opportunities for therapeutic interventions. The development of novel fluoro derivatives of the pyrazolo[5,1-c][1,2,4]benzotriazine system, for instance, is driven by the potential for these molecules to interact with biological targets, demonstrating the compound's utility beyond its initial chemical properties (Guerrini et al., 2010).
properties
IUPAC Name |
2-fluoro-3-propoxypyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O/c1-2-5-11-7-6(8)9-3-4-10-7/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGNJXZXGJJPDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC=CN=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-propoxypyrazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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